molecular formula C13H13NO5S B3387180 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793690-07-0

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No. B3387180
CAS RN: 793690-07-0
M. Wt: 295.31 g/mol
InChI Key: KFEKRAITVQJBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid, or 5-FMSMBA, is an organic molecule with a wide range of scientific applications. It is a derivative of benzoic acid and contains a sulfamoyl group and a furan ring. It has been used in a variety of research studies, such as those related to drug discovery, biochemistry, and physiology.

Mechanism of Action

The exact mechanism of action of 5-FMSMBA is not known. However, it is believed that it works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory molecules, such as prostaglandins. By inhibiting the activity of this enzyme, 5-FMSMBA is believed to reduce inflammation and pain. Additionally, 5-FMSMBA is believed to have antiviral, anti-inflammatory, and antimicrobial properties.
Biochemical and Physiological Effects
5-FMSMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. Additionally, 5-FMSMBA has been shown to reduce inflammation and pain. It has also been shown to have antiviral, anti-inflammatory, and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The main advantage of 5-FMSMBA is that it is relatively easy to synthesize, as it can be synthesized through a three-step process. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 5-FMSMBA for laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as ethanol before it can be used in experiments. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.

Future Directions

There are a variety of potential future directions for research involving 5-FMSMBA. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to determine its efficacy in the treatment of various diseases and disorders. Additionally, further research could be conducted to explore the potential of 5-FMSMBA as an antiviral, anti-inflammatory, and antimicrobial agent. Finally, further research could be conducted to explore the potential of 5-FMSMBA as a drug discovery and development tool.

Scientific Research Applications

5-FMSMBA has been used in a variety of scientific research studies. It has been used in the study of drug discovery and development, as it has been shown to have antiviral, anti-inflammatory, and antimicrobial properties. It has also been used in biochemistry and physiology research, as it has been shown to play a role in the regulation of gene expression and cell signaling pathways. Additionally, 5-FMSMBA has been used in the study of enzyme inhibition and enzyme catalysis, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKRAITVQJBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197959
Record name 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

793690-07-0
Record name 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793690-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Furanylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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